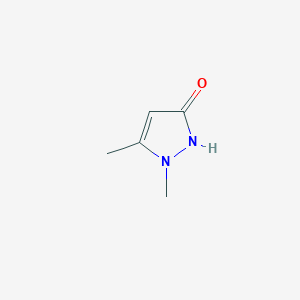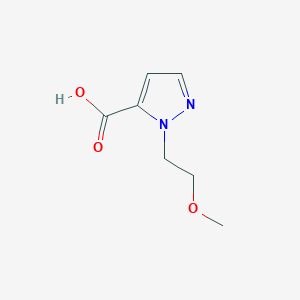
1,5-dimetil-2,3-dihidro-1H-pirazol-3-ona
Descripción general
Descripción
2,3-Dimethyl-3-pyrazolin-5-one is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and one ketonic group. This compound is known for its diverse biological, pharmacological, and chemical applications. It has gained significant attention due to its analgesic, antipyretic, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3-pyrazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities.
Medicine: It is used as an analgesic, antipyretic, and anti-inflammatory agent.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-3-pyrazolin-5-one can be synthesized through various methods. One common method involves the reaction of methyl hydrazine with ethyl acetoacetate in the presence of ethanol or methanol as a solvent. The reaction is typically carried out at temperatures ranging from 0°C to 78°C for 1 to 16 hours, yielding the desired compound with high efficiency .
Industrial Production Methods: In industrial settings, the synthesis of 2,3-Dimethyl-3-pyrazolin-5-one often involves scalable solvent-free reactions. For example, the reaction of methyl hydrazine with ethyl acetoacetate can be performed without solvents, making the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stable oxidation products.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxyl and hydroxyl radicals.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Stable oxidation products.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The pharmacological activity of 2,3-Dimethyl-3-pyrazolin-5-one is primarily based on the inhibition of cyclooxygenases (COXs) and thromboxane synthase, leading to the suppression of prostaglandin biosynthesis from arachidonic acid. This inhibition reduces inflammation and pain. Additionally, the compound can inhibit 5-lipoxygenase (5-LOX), which further contributes to its anti-inflammatory effects .
Comparación Con Compuestos Similares
2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one (Phenazone): Known for its analgesic and antipyretic properties.
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (Ampyrone): Exhibits anti-inflammatory effects
Uniqueness: 2,3-Dimethyl-3-pyrazolin-5-one stands out due to its versatile chemical reactivity and wide range of biological activities. Its ability to undergo various chemical reactions and its significant pharmacological properties make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
2,3-dimethyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITWSNQLWBKRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341622 | |
| Record name | 2,3-Dimethyl-3-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3201-28-3 | |
| Record name | 2,3-Dimethyl-3-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)


![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)





![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
